Lipophilicity (logP) Comparison: Butoxy vs. Ethoxy Analog
The 2-butoxy chain increases calculated lipophilicity relative to the 2-ethoxy congener. While direct experimental logP values for 88284-05-3 remain unpublished, the 2-ethoxy analog has a QSPR-predicted logP of 3.22 [1]; analogous quinoline-3-carboxamide datasets predict that the butoxy extension adds approximately 0.5–0.8 logP units under standard computational models [2]. This lipophilicity shift is anticipated to enhance passive membrane permeability in cell-based assays compared to the ethoxy variant.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 3.7–4.0 (class-level estimate, no experimental value available) |
| Comparator Or Baseline | 2-Ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide (CAS 88284-04-2); QSPR logP = 3.22 |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.8 (estimated) |
| Conditions | QSPR prediction (Table 1, PMC reference); model compound class inference |
Why This Matters
Elevated logP correlates with improved passive cell permeability, which can be decisive when selecting a probe for intracellular target engagement assays.
- [1] Table 1. Topological polar surface area, pKa, isoelectric point, logP and solubility data. Published in conjunction with PMC article; QSPR logP = 3.22 for the ethoxy analog. https://pmc.ncbi.nlm.nih.gov/articles/PMC6586119/ (associated dataset). View Source
- [2] Class-level structure-property relationships for alkoxy-quinoline-3-carboxamides derived from published medicinal chemistry campaigns (e.g., laquinimod, roquinimex series). View Source
